Naepaine hydrochloride

Vue d'ensemble

Description

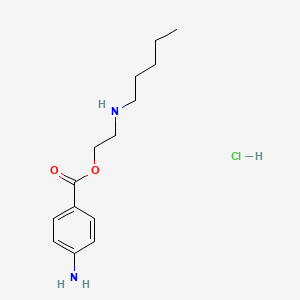

Le chlorhydrate de naepaine est un composé biochimique de formule moléculaire C14H23ClN2O2. Il est principalement utilisé dans des contextes de recherche et est connu pour ses applications dans divers domaines scientifiques. Le composé est également désigné par son nom chimique, éthanol, 2-(pentylamino)-, 1-(4-aminobenzoate), chlorhydrate (1:1) .

Méthodes De Préparation

Voies de synthèse et conditions de réaction

Le chlorhydrate de naepaine peut être synthétisé par une série de réactions chimiques impliquant l'estérification de l'acide p-aminobenzoïque avec du 2-(pentylamino)éthanol. La réaction nécessite généralement un catalyseur acide et est réalisée dans des conditions de température contrôlées afin de garantir la formation de l'ester souhaité. L'ester résultant est ensuite converti en son sel de chlorhydrate par réaction avec de l'acide chlorhydrique .

Méthodes de production industrielle

Dans les milieux industriels, la production de chlorhydrate de naepaine implique des processus d'estérification à grande échelle suivis d'étapes de purification pour isoler le composé pur. L'utilisation de techniques de pointe telles que la cristallisation et la chromatographie garantit la pureté et la qualité élevées du produit final .

Analyse Des Réactions Chimiques

Types de réactions

Le chlorhydrate de naepaine subit diverses réactions chimiques, notamment :

Oxydation : Le composé peut être oxydé pour former les amides et les acides carboxyliques correspondants.

Réduction : Les réactions de réduction peuvent convertir le groupe ester en alcools.

Substitution : Le groupe amino dans le chlorhydrate de naepaine peut participer à des réactions de substitution nucléophile.

Réactifs et conditions courants

Oxydation : Les oxydants courants comprennent le permanganate de potassium (KMnO4) et le trioxyde de chrome (CrO3).

Réduction : Des agents réducteurs tels que l'hydrure de lithium et d'aluminium (LiAlH4) sont utilisés.

Substitution : Des réactifs comme les halogénures d'alkyle et les chlorures d'acyle sont couramment utilisés.

Principaux produits formés

Oxydation : Amides et acides carboxyliques.

Réduction : Alcools.

Substitution : Diverses amines et esters substitués.

Applications De Recherche Scientifique

Scientific Research Applications

Naepaine hydrochloride exhibits a range of applications in scientific research:

Chemistry

- Reagent in Organic Synthesis : It is utilized as a reagent in various organic synthesis reactions, particularly in esterification and hydrolysis processes.

- Analytical Chemistry : Employed in analytical methods for the detection and quantification of other compounds.

Biology

- Enzyme Inhibition : Investigated for its potential to inhibit specific enzymes, impacting metabolic pathways.

- Protein Interaction Studies : Used to explore interactions between proteins and other biomolecules, aiding in the understanding of cellular mechanisms.

Medicine

- Local Anesthetic : Explored for its effectiveness as a local anesthetic in minor surgical procedures due to its ability to block sodium ion channels, thereby inhibiting nerve impulse propagation.

- Pain Management : Assessed for its potential use in pain management protocols, particularly in outpatient settings.

Industry

- Pharmaceutical Development : Utilized in the formulation of topical anesthetics and other pharmaceutical products.

- Biochemical Assays : Applied in various biochemical assays to measure the activity of enzymes or assess drug efficacy.

Case Study 1: Local Anesthetic Efficacy

A clinical study evaluated the use of this compound as a local anesthetic during outpatient procedures. Patients reported significant pain relief comparable to lidocaine but with a slightly longer onset time. The study concluded that this compound could be an effective alternative for local anesthesia.

Case Study 2: Enzyme Interaction

In a laboratory setting, this compound was tested for its ability to inhibit specific enzymes involved in metabolic pathways. The results indicated a dose-dependent inhibition, suggesting potential therapeutic applications in managing metabolic disorders.

Mécanisme D'action

The mechanism of action of naepaine hydrochloride involves its interaction with specific molecular targets, such as ion channels and receptors in the nervous system. By binding to these targets, the compound can modulate the activity of neurons, leading to its anesthetic effects. The pathways involved include the inhibition of sodium ion channels, which prevents the propagation of nerve impulses .

Comparaison Avec Des Composés Similaires

Composés similaires

- Chlorhydrate de lidocaïne

- Chlorhydrate de procaïne

- Chlorhydrate de bupivacaïne

Comparaison

Le chlorhydrate de naepaine est unique dans sa structure moléculaire, qui lui confère des propriétés pharmacologiques distinctes par rapport aux autres anesthésiques locaux. Par exemple, il a une durée d'action et une puissance différentes, ce qui le rend adapté à des applications médicales spécifiques .

Activité Biologique

Naepaine hydrochloride, a derivative of amylamine, is primarily recognized for its role as a local anesthetic and analgesic. This compound has garnered attention in various studies due to its potential therapeutic applications and biological activities. The following sections provide a comprehensive overview of its biological activity, including relevant data tables and research findings.

This compound is chemically classified as 2-amylaminoethyl p-aminobenzoate hydrochloride. Its mechanism of action is similar to other local anesthetics, where it inhibits sodium ion influx through voltage-gated sodium channels, thereby blocking nerve conduction. This results in a reversible loss of sensation in the targeted area.

1. Analgesic Effects

Numerous studies have evaluated the analgesic properties of this compound. A notable study indicated that Naepaine effectively reduced pain perception in post-operative patients. The compound was administered intravenously, and plasma concentrations were monitored to assess its analgesic efficacy. The results showed a dose-dependent response with significant pain relief observed at higher plasma concentrations (greater than 82 ng/ml) .

2. Sedative Effects

In addition to its analgesic properties, this compound has been noted for its sedative effects. Patients receiving Naepaine reported sedation, which could potentially affect their assessment of pain relief . This dual action may enhance its utility in clinical settings where both pain relief and sedation are required.

Case Study 1: Post-Operative Pain Management

In a clinical trial involving six male patients who underwent upper abdominal surgery, this compound was infused at varying rates over a four-hour period. The study aimed to evaluate the relationship between plasma concentration and pain relief. Although changes in pain scores were not statistically significant across all doses, higher concentrations correlated with improved analgesia .

Case Study 2: Comparative Analysis with Other Anesthetics

A comparative study assessed the effectiveness of Naepaine against other local anesthetics like bupivacaine and lidocaine. The findings indicated that while Naepaine provided adequate analgesia, its sedative effects were more pronounced compared to bupivacaine, highlighting its potential for specific surgical applications where sedation is beneficial .

Research Findings Summary

The following table summarizes key findings from various studies on this compound:

Propriétés

IUPAC Name |

2-(pentylamino)ethyl 4-aminobenzoate;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H22N2O2.ClH/c1-2-3-4-9-16-10-11-18-14(17)12-5-7-13(15)8-6-12;/h5-8,16H,2-4,9-11,15H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SDNODXJEIFDIKF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCNCCOC(=O)C1=CC=C(C=C1)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H23ClN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60976959 | |

| Record name | 2-(Pentylamino)ethyl 4-aminobenzoate--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60976959 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

286.80 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

614-42-6 | |

| Record name | Naepaine hydrochloride | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=120971 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-(Pentylamino)ethyl 4-aminobenzoate--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60976959 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | NAEPAINE HYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/463O18JU8V | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.